2-Bromo-5-phenylthiazole

Catalog No.
S682105
CAS No.
133311-51-0
M.F
C9H6BrNS
M. Wt
240.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-phenylthiazole

CAS Number

133311-51-0

Product Name

2-Bromo-5-phenylthiazole

IUPAC Name

2-bromo-5-phenyl-1,3-thiazole

Molecular Formula

C9H6BrNS

Molecular Weight

240.12 g/mol

InChI

InChI=1S/C9H6BrNS/c10-9-11-6-8(12-9)7-4-2-1-3-5-7/h1-6H

InChI Key

DQKKZVBNEAECJZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN=C(S2)Br

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(S2)Br

Synthesis:

-Bromo-5-phenylthiazole is an organic compound containing a thiazole ring, a five-membered heterocyclic ring with a nitrogen and sulfur atom. The scientific research involving this compound primarily focuses on its synthesis and exploration of its potential applications. Several methods have been reported for the synthesis of 2-bromo-5-phenylthiazole, including:

  • Reaction of 2-amino-5-phenylthiazole with hydrobromic acid: This method involves the treatment of 2-amino-5-phenylthiazole with hydrobromic acid, resulting in the substitution of the amino group with a bromine atom. [PubChem, 2-Bromo-5-phenylthiazole, ]

Potential Applications:

Research suggests that 2-bromo-5-phenylthiazole might possess various potential applications, including:

  • Antimicrobial activity

    Studies have shown that 2-bromo-5-phenylthiazole exhibits antimicrobial activity against certain bacterial and fungal strains. [] However, further research is necessary to determine its efficacy and potential for development into therapeutic agents.

  • Organic synthesis

    The bromo group in 2-bromo-5-phenylthiazole can act as a leaving group in various organic reactions, making it a potentially useful intermediate in the synthesis of other complex molecules. []

2-Bromo-5-phenylthiazole is an organic compound characterized by the molecular formula C9H6BrNS. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen, with a bromine atom at the 2-position and a phenyl group at the 5-position. The presence of the bromine atom enhances its reactivity, making it a significant intermediate in various chemical syntheses and applications in medicinal chemistry and materials science .

  • Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions. Common reagents for these reactions include sodium amide and thiourea, typically conducted in polar solvents like dimethylformamide at elevated temperatures.
  • Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction, leading to different derivatives. Oxidizing agents such as hydrogen peroxide or potassium permanganate are often employed for these transformations.

Major Products Formed

The reactions yield various substituted thiazoles and thiazole oxides, which exhibit diverse physical and chemical properties depending on the substituents introduced.

2-Bromo-5-phenylthiazole has shown promising biological activities, particularly in medicinal chemistry. It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects. Its interactions with specific molecular targets, such as enzymes and receptors, suggest its role in modulating biological pathways . Notably, it has been identified as an inhibitor for several cytochrome P450 enzymes, indicating its relevance in drug metabolism studies .

The synthesis of 2-Bromo-5-phenylthiazole can be achieved through several methods:

  • Bromination of 5-phenylthiazole: A common method involves treating 5-phenylthiazole with bromine in an appropriate solvent such as acetic acid at room temperature. The product is then purified through recrystallization.
  • Cyclization Reactions: Constructing the thiazole ring from simpler precursors can also yield this compound. This method may involve multiple steps including halogenation and cyclization .

2-Bromo-5-phenylthiazole is utilized in various fields:

  • Medicinal Chemistry: It serves as an essential intermediate for developing new pharmaceuticals.
  • Materials Science: The compound is used to create materials with specific electronic or optical properties.
  • Biological Studies: It acts as a probe in biochemical assays to study enzyme activities and protein interactions .

Studies on the interactions of 2-Bromo-5-phenylthiazole with biological targets reveal its potential as a modulator of enzyme activity. Its ability to inhibit cytochrome P450 enzymes suggests that it could affect drug metabolism and pharmacokinetics, making it relevant for further investigation in drug development contexts .

Several compounds are structurally similar to 2-Bromo-5-phenylthiazole:

Compound NameKey FeaturesUniqueness
2-PhenylthiazoleLacks bromine; less reactiveSimpler structure without halogen substitution
5-Chloro-2-phenylthiazoleContains chlorine instead of bromineDifferent reactivity profile due to chlorine
5-Bromo-4-methyl-2-phenylthiazoleContains a methyl group at the 4-positionVariation in steric hindrance affecting reactivity
2-Bromo-5-(naphthalen-1-yl)thiazoleNaphthalene moiety enhances aromatic characterIncreased π-electron density affecting interactions
5-Bromo-2-(4-fluorophenyl)thiazoleFluorine substitution alters electronic propertiesDifferent electronic effects compared to bromine

Uniqueness

The uniqueness of 2-Bromo-5-phenylthiazole lies in its specific bromination pattern and the phenyl group, which enhance its reactivity and potential applications in organic synthesis compared to its analogs. Its ability to serve as a versatile intermediate makes it particularly valuable in pharmaceutical development .

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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